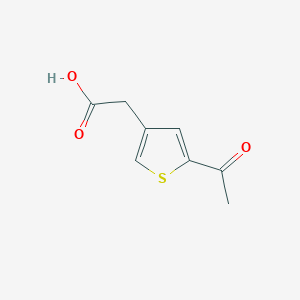

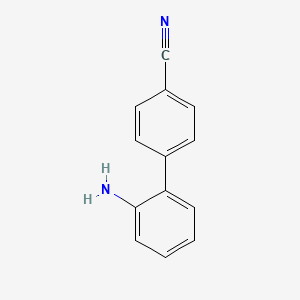

![molecular formula C18H22ClN3 B1270110 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 861211-43-0](/img/structure/B1270110.png)

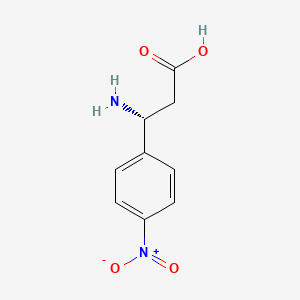

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine” has a CAS Number of 861211-43-0 . It has a molecular weight of 315.840 and a molecular formula of C18H22ClN3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 447.4±45.0 °C at 760 mmHg . The melting point was not available .Scientific Research Applications

Metabolism in Schizophrenia Treatment

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, known as L-745,870, has been investigated as a potential treatment for schizophrenia. It acts as a dopamine D(4) selective antagonist. The metabolism of L-745,870 was studied in rats, monkeys, and humans, revealing two primary metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

Synthesis Processes

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been developed. This compound, related to 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, was synthesized with a 68% active yield (Guillaume et al., 2003).

Antiproliferative Activity Against Cancer

A series of derivatives, including 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, were synthesized and evaluated for antiproliferative effects against human cancer cell lines. Some compounds, such as 6d, 6e, and 6i, showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Anticonvulsant and Antimicrobial Activities

The synthesized derivatives of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine exhibited significant anticonvulsant and antimicrobial activities. The compound 3i showed the most potential in the subcutaneous Metrazol test for anticonvulsant activity (Aytemir et al., 2004).

Biological Screening and Fingerprint Applications

Benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for biological activities. Some compounds exhibited notable antibacterial, antifungal, and anthelmintic properties. Additionally, compound 6c showed promise in latent fingerprint analysis on various surfaces, indicating its potential use in forensic science (Khan et al., 2019).

Peptide Derivatization in Mass Spectrometry

Piperazine-based derivatives were utilized for the derivatization of carboxyl groups on peptides to improve ionization efficiency in mass spectrometry. This application is crucial for comprehensive proteome analysis, as it enhances the detection of peptides with low molecular weight and high pI value (Qiao et al., 2011).

Herbicidal Applications

Novel 1-phenyl-piperazine-2,6-diones, prepared from methyl N-substituted iminomonoacetate, showed significant herbicidal activity. One of the derivatives exhibited the greatest herbicidal effect, demonstrating the compound's potential in agricultural applications (Li et al., 2005).

Safety And Hazards

properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4-(2,6-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3/c1-14-4-3-5-15(2)18(14)22-10-8-21(9-11-22)13-16-6-7-17(19)20-12-16/h3-7,12H,8-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFRVCGHPNPOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)